4-(呋喃-2-基)庚-1,6-二烯-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

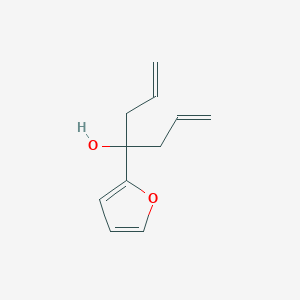

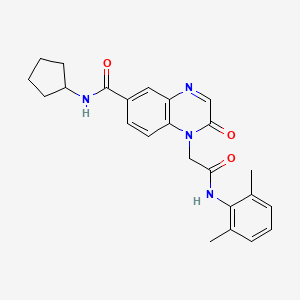

“4-(Furan-2-yl)hepta-1,6-dien-4-ol” is a chemical compound with the CAS Number: 485397-41-9 . It has a molecular weight of 178.23 and its IUPAC name is 4-(2-furyl)-1,6-heptadien-4-ol . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “4-(Furan-2-yl)hepta-1,6-dien-4-ol” is 1S/C11H14O2/c1-3-7-11(12,8-4-2)10-6-5-9-13-10/h3-6,9,12H,1-2,7-8H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“4-(Furan-2-yl)hepta-1,6-dien-4-ol” is a liquid at room temperature . It is soluble in water .科学研究应用

Antibacterial Activity

Furan derivatives, such as “4-(Furan-2-yl)hepta-1,6-dien-4-ol”, have been found to have significant antibacterial activity . They have been used in the realm of medicinal chemistry to create numerous innovative antibacterial agents . These compounds have shown effectiveness against both gram-positive and gram-negative bacteria .

Antimicrobial Drugs

Furan-containing compounds have been employed as medicines in a number of distinct disease areas . They have been used as antimicrobial drugs, one of the most powerful tools in the fight against bacterial strain-caused infection .

Therapeutic Advantages

Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Synthesis of Homoallylic Alcohols

“4-(Furan-2-yl)hepta-1,6-dien-4-ol” can be used in the highly diastereoselective synthesis of homoallylic alcohols bearing up to two adjacent quaternary centers .

Inhibition of Monophenolase

Certain furan derivatives have shown a dose-dependent inhibition of monophenolase, an enzyme involved in the process of melanin synthesis .

Increase of Monophenolase Activity

Interestingly, at high doses, these compounds can significantly increase the activity of monophenolase .

作用机制

Target of Action

The primary targets of 4-(Furan-2-yl)hepta-1,6-dien-4-ol are the human ERBB2 TMD (HER2), and the ErbB TMD (HER1) dimer bilayer motif . These targets are key components in the regulation of cell growth and differentiation.

Mode of Action

The compound has several rotatable bonds, which provide it with good connectivity attributes . It interacts with its targets through intermolecular bonds, as revealed by in silico inspection and ligand docking . This interaction can directly connect to the human ERBB2 TMD (HER2), and to the ErbB TMD (HER1) dimer bilayer motif .

Result of Action

In vitro studies have shown promising results, with 80-94% proliferation percentage in different tumor models . In vivo, the compound has shown 35-61% tumor suppression in different tumor models, and the metastasis inhibition effect of the compound was 82-87% in different tumor models .

未来方向

属性

IUPAC Name |

4-(furan-2-yl)hepta-1,6-dien-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-7-11(12,8-4-2)10-6-5-9-13-10/h3-6,9,12H,1-2,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTNUPDNFKZGGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)(C1=CC=CO1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Furan-2-yl)hepta-1,6-dien-4-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-chlorophenyl)-2-hydroxypropyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2378576.png)

![3-(Methoxymethyl)-5-[3-(triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2378578.png)

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2378580.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2378581.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2378587.png)

![N-(3-chloro-4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2378590.png)

![[1-(2,6-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B2378591.png)

![Methyl 2-amino-4-oxo-3H-thieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B2378596.png)